molecular formula C24H22FNO4 B11485148 2-methoxyethyl 1-(2-fluorobenzyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate

2-methoxyethyl 1-(2-fluorobenzyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate

Cat. No.: B11485148
M. Wt: 407.4 g/mol
InChI Key: AMZHEQQSTJLJMP-UHFFFAOYSA-N
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Description

2-methoxyethyl 1-(2-fluorobenzyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate is a complex organic compound that belongs to the class of benzoindoles. This compound features a unique structure that includes a methoxyethyl group, a fluorobenzyl group, and a hydroxy-methyl-indole core. The presence of these functional groups makes it a molecule of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl 1-(2-fluorobenzyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate typically involves multiple steps, starting from commercially available anilines. One efficient method involves a palladium-catalyzed intramolecular oxidative coupling reaction. This method allows for the formation of the indole core with high regioselectivity and excellent yields .

    Step 1: The synthesis begins with the preparation of the enamine intermediate from aniline derivatives.

    Step 2: The enamine is then subjected to a palladium-catalyzed intramolecular oxidative coupling reaction to form the indole core.

    Step 3: The resulting indole derivative is further functionalized by introducing the methoxyethyl and fluorobenzyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high efficiency and reproducibility. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-methoxyethyl 1-(2-fluorobenzyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The methoxyethyl and fluorobenzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the ketone yields the original hydroxy compound.

Scientific Research Applications

2-methoxyethyl 1-(2-fluorobenzyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxyethyl 1-(2-fluorobenzyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate involves its interaction with specific molecular targets in the body. The hydroxy and methoxyethyl groups play a crucial role in its binding affinity to these targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-methoxyethyl 1-(2-fluorobenzyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate is unique due to the presence of the fluorobenzyl group, which can significantly influence its chemical reactivity and biological activity. The combination of methoxyethyl and hydroxy groups also contributes to its distinct properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H22FNO4

Molecular Weight

407.4 g/mol

IUPAC Name

2-methoxyethyl 1-[(2-fluorophenyl)methyl]-5-hydroxy-2-methylbenzo[g]indole-3-carboxylate

InChI

InChI=1S/C24H22FNO4/c1-15-22(24(28)30-12-11-29-2)19-13-21(27)17-8-4-5-9-18(17)23(19)26(15)14-16-7-3-6-10-20(16)25/h3-10,13,27H,11-12,14H2,1-2H3

InChI Key

AMZHEQQSTJLJMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1CC3=CC=CC=C3F)C4=CC=CC=C4C(=C2)O)C(=O)OCCOC

Origin of Product

United States

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